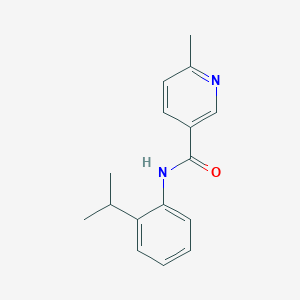
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of MP-10 involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. MP-10 has also been found to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
MP-10 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive performance and improve memory in animal models, as well as exhibit neuroprotective effects against oxidative stress and inflammation. MP-10 has also been found to modulate the activity of the immune system, suggesting potential applications in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MP-10 in lab experiments is its selective binding to the α7 nAChR, which allows for the study of the specific role of this receptor in cognitive function and memory. However, one limitation of using MP-10 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for the study of MP-10. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of MP-10. Another area of interest is the investigation of the potential therapeutic applications of MP-10 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MP-10 and its effects on other neurotransmitter systems.
Synthesemethoden
MP-10 can be synthesized through a multi-step process involving the reaction of 6-methylpyridine-3-carboxylic acid with 2-bromo-2-phenylpropane-1,3-dione, followed by reduction and subsequent reaction with isopropylamine. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied extensively for its potential applications in scientific research. It has been found to exhibit selective agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in cognitive function and memory. MP-10 has been shown to enhance cognitive performance and improve memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-6-4-5-7-15(14)18-16(19)13-9-8-12(3)17-10-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUCLUQWGQOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)




![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)



![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)